molecular formula C10H15NO4 B14405666 [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid CAS No. 86827-07-8

[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid

Cat. No.: B14405666
CAS No.: 86827-07-8
M. Wt: 213.23 g/mol
InChI Key: IOTVXZBQGPLORT-UHFFFAOYSA-N
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Description

[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is an organic compound that features a tetrahydropyridine ring substituted with an ethoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid typically involves the reaction of a suitable tetrahydropyridine precursor with ethyl chloroformate to introduce the ethoxycarbonyl group

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The compound can participate in substitution reactions, where the ethoxycarbonyl or acetic acid moieties are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of tetrahydropyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations may allow for the development of novel pharmaceuticals.

Industry: In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonyl and acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyridine ring can undergo conformational changes that affect its overall activity and function.

Comparison with Similar Compounds

  • [1-(Methoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
  • [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]propionic acid
  • [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]butyric acid

Comparison: Compared to similar compounds, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is unique due to the specific combination of its functional groups. The presence of both the ethoxycarbonyl and acetic acid moieties provides distinct reactivity and potential applications. Its tetrahydropyridine ring also contributes to its unique chemical and biological properties.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

86827-07-8

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-(1-ethoxycarbonyl-3,6-dihydro-2H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H15NO4/c1-2-15-10(14)11-5-3-4-8(7-11)6-9(12)13/h3-4,8H,2,5-7H2,1H3,(H,12,13)

InChI Key

IOTVXZBQGPLORT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC=CC(C1)CC(=O)O

Origin of Product

United States

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